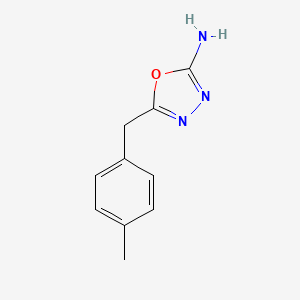

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXKJBOGRBCZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazides with Carbonyl or Related Compounds

A common synthetic route to 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine involves the cyclization of 4-methylbenzyl hydrazine derivatives with carbon disulfide or other carbonyl-containing reagents to form the oxadiazole ring.

-

- Reaction of 4-methylbenzyl hydrazine with carbon disulfide in an alcoholic alkaline medium forms a dithiocarbazate intermediate.

- Subsequent oxidative cyclization of this intermediate in the presence of oxidizing agents (e.g., iodine, potassium iodide) leads to the formation of the 1,3,4-oxadiazole ring with an amino substituent at the 2-position.

-

- Carbon disulfide (CS₂)

- Alkaline medium (e.g., KOH in ethanol)

- Oxidizing agents such as iodine (I₂) or potassium iodide (KI)

- Mild heating or reflux conditions

This method is widely used due to its efficiency and relatively mild reaction conditions and has been adapted for industrial scale-up using continuous flow reactors for improved yield and consistency.

Synthesis via Reaction of Hydrazides with Acid Chlorides and Subsequent Cyclization

Another approach involves the preparation of 5-substituted 1,3,4-oxadiazoles through the reaction of substituted phenylacetic acids or hydrazides with phosphorus oxychloride (POCl₃) followed by cyclization under basic conditions.

-

- 4-Methylphenylacetic acid is reacted with semicarbazide in the presence of POCl₃ to form an intermediate acyl hydrazide.

- Addition of potassium hydroxide induces cyclization to yield the this compound.

Acylation and Further Functionalization:

- The amino group at the 2-position can be acylated using acid chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of bases like triethylamine to produce N-acyl derivatives.

- This method allows for the synthesis of various substituted derivatives for further study.

-

- Products are confirmed by spectral techniques such as ^1H-NMR, ^13C-NMR, and mass spectrometry.

This approach provides a versatile platform for synthesizing oxadiazole derivatives with functionalized amino groups and has been demonstrated with high yields and purity.

Oxidative Heterocyclization of Substituted Semicarbazones

Recent advances include the use of visible-light photocatalysis and oxidative cyclization for the synthesis of 2-amino-1,3,4-oxadiazoles.

-

- Substituted semicarbazones derived from 4-methylbenzyl aldehydes or ketones undergo oxidative heterocyclization catalyzed by eosin-Y under visible light.

- Atmospheric oxygen serves as the oxidant, enabling a green and efficient synthesis.

- Yields reported for similar oxadiazoles are high (above 90%).

-

- Mild reaction conditions

- Environmentally friendly (uses visible light and air)

- Rapid reaction times

This innovative method is promising for the synthesis of this compound and related compounds.

Pd-Catalyzed Oxidative Annulation

A palladium-catalyzed oxidative annulation method has been reported for the synthesis of 2-amino-1,3,4-oxadiazoles:

-

- Substituted hydrazides react with substituted isocyanides in toluene under oxygen atmosphere.

- The Pd catalyst facilitates cyclization forming the oxadiazole ring.

-

- High regioselectivity

- Good yields

- Applicable to various substituted hydrazides including 4-methylbenzyl derivatives

This method offers an alternative to traditional cyclization reactions with potential for diverse substitution patterns.

Regioselective Cyclization Using Carbodiimide Reagents

-

- Thiosemicarbazides derived from 4-methylbenzyl hydrazines can be cyclized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

- This reagent acts as a desulfurizing agent, promoting regioselective formation of the oxadiazole ring.

-

- High yields

- Regioselectivity ensures the correct positioning of substituents on the oxadiazole ring

This approach is useful for synthesizing 2-amino-1,3,4-oxadiazole derivatives with precise structural control.

Summary Table of Preparation Methods

Detailed Research Findings

The cyclization of hydrazides with carbon disulfide under alkaline conditions followed by oxidative cyclization remains the classical and widely used method for synthesizing this compound due to its simplicity and efficiency.

The use of phosphorus oxychloride-mediated cyclization from phenylacetic acids and semicarbazides allows for the introduction of various substituents via acylation, expanding the chemical space of oxadiazole derivatives.

Photocatalytic oxidative heterocyclization presents a modern, environmentally friendly alternative with excellent yields and mild conditions, suitable for sensitive functional groups.

Pd-catalyzed oxidative annulation and carbodiimide-mediated cyclization methods provide regioselectivity and versatility, enabling the synthesis of structurally diverse oxadiazoles.

Characterization of synthesized compounds is typically confirmed by ^1H-NMR, ^13C-NMR, mass spectrometry, and sometimes X-ray crystallography, ensuring structural integrity and purity.

Scientific Research Applications

Synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

The synthesis of this compound typically involves the reaction of hydrazides with carbonyl compounds. For instance, oxadiazole derivatives can be synthesized through oxidative cyclization methods or by using acylhydrazones as precursors. The compound's structure can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy .

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit promising anticancer properties. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant growth inhibition in various cancer cell lines including melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cells . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

Cholinesterase Inhibition

Compounds like this compound have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's. The presence of the oxadiazole moiety enhances binding affinity to these enzymes . The IC50 values for various derivatives indicate their potency as cholinesterase inhibitors.

Antidepressant Activity

Recent studies have investigated the antidepressant potential of oxadiazole derivatives using animal models. For instance, specific compounds showed significant reductions in immobility duration during forced swimming tests, indicating potential antidepressant effects comparable to established drugs like fluoxetine . These findings suggest a possible mechanism involving modulation of serotonin receptors.

Antimicrobial Properties

The antibacterial and antifungal activities of this compound derivatives have also been examined. Certain synthesized compounds displayed effective inhibition against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential applications in treating infections caused by resistant pathogens.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Variations in substituents on the aromatic rings or modifications to the oxadiazole core can significantly influence biological activity. For instance:

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4s | 4-Methoxy | Anticancer | 15.43 |

| 4u | 4-Hydroxy | Anticancer | 6.82 |

| 3t | Dodecyl | Cholinesterase Inhibitor | 12.8 - 99.2 |

This table summarizes key findings from SAR studies that highlight how different substituents impact biological activity.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine varies depending on its application:

Antimicrobial Activity: The compound may disrupt microbial cell walls or interfere with essential enzymes, leading to cell death.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.

Comparison with Similar Compounds

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Similar structure but lacks the benzyl group, which may affect its biological activity.

5-(4-Methylbenzyl)-1,2,4-oxadiazol-3-amine: Different positioning of the oxadiazole ring, which can influence its reactivity and applications.

Uniqueness: 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential, including antimicrobial, antitumor, and neuroprotective effects.

Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring, which is known for its ability to participate in hydrogen bonding and enhance pharmacological activity. The synthesis of this compound typically involves the cyclization of appropriate hydrazones or amidoximes with carboxylic acids or their derivatives. This method allows for structural modifications that can influence biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, a study demonstrated that various 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 µg/ml |

| Pseudomonas aeruginosa | 68 µg/ml |

Antitumor Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds with oxadiazole rings can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy. Research has indicated that oxadiazoles can inhibit acetylcholinesterase (AChE) activity and exhibit antioxidant properties. These effects are crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit β-secretase-1 (BACE-1) further supports its potential as a therapeutic agent in neurodegeneration .

Case Studies

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant potential of oxadiazole derivatives using the forced swimming test (FST), several compounds demonstrated significant reductions in immobility duration. One derivative showed a decrease similar to that of fluoxetine, indicating promising antidepressant effects .

Case Study 2: Antitubercular Activity

Research on the antitubercular activity of oxadiazole derivatives revealed that compounds with specific substitutions exhibited potent activity against Mycobacterium tuberculosis. Molecular docking studies suggested strong binding affinities to key enzymes involved in mycolic acid biosynthesis .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the benzyl moiety undergoes oxidation under acidic conditions. Common oxidizing agents include:

Mechanistic Insight :

-

The methyl group’s oxidation follows a radical pathway under visible light, mediated by eosin-Y .

-

Strong oxidants like KMnO₄ cleave the C–H bond, forming alcohol or carboxylic acid derivatives.

Reduction Reactions

The oxadiazole ring is susceptible to reductive cleavage:

| Reagent/Conditions | Major Product | Notes |

|---|---|---|

| H₂/Pd-C (ethanol, 60°C) | Open-chain thiosemicarbazide | Ring opening yields amine derivatives. |

| NaBH₄ in THF | Partially reduced oxadiazoline | Selective reduction of C=N bonds. |

Key Observation :

-

Hydrogenation disrupts the oxadiazole ring, generating intermediates useful for further functionalization.

Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution:

Example :

-

Reaction with benzyl chloride yields N-benzyl-5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine , a precursor for antimicrobial agents.

Cycloaddition and Rearrangement

The oxadiazole scaffold participates in cycloaddition reactions:

Case Study :

-

Heating with iodine induces a Chapman rearrangement, producing 3-methyl-1,3,4-oxadiazol-2(3H)-one derivatives .

Comparative Reactivity Table

| Reaction Type | 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine | Analogous Compound (5-(2-Chlorophenyl)methyl variant) |

|---|---|---|

| Oxidation | Methyl → alcohol/carboxylic acid | Chlorophenyl remains inert; N-oxide formation |

| Reduction | Ring opening to thiosemicarbazide | Similar ring cleavage |

| Substitution | High reactivity at C2-amine | Lower yield due to steric hindrance from Cl |

Mechanistic and Synthetic Implications

Q & A

Q. Table 1: Key Reaction Parameters

| Reagent | Role | Optimal Conditions | Yield (%) |

|---|---|---|---|

| POCl₃ | Cyclizing agent | 70°C, 4 hours | 78 |

| KOH | Neutralization | 0°C, gradual addition | 85 |

| Ethyl acetate | Solvent system | 3:7 with hexane | - |

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- IR Spectroscopy: Identify NH₂ (3270–3098 cm⁻¹), C=N (1642–1646 cm⁻¹), and C-O-C (1045–1047 cm⁻¹) stretches .

- ¹H/¹³C NMR:

- Aromatic protons at 7.51–8.76 ppm (¹H).

- NH₂ signals as D₂O-exchangeable singlets (~7.42–11.80 ppm).

- Oxadiazole carbons at 157–164 ppm (¹³C) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography and SHELX software resolve the compound’s 3D structure?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (291 K, Mo-Kα radiation) to obtain intensity data.

- Refinement with SHELXL:

- Crystal Parameters:

Advanced: How should researchers address contradictory biological activity data across assays?

Methodological Answer:

- Case Study: Discrepancies in antimicrobial vs. anticancer activity may arise from assay conditions (e.g., concentration, cell line variability).

- Example: A compound showing 17 mm inhibition against S. aureus (100 µg/mL) but weak activity against E. coli (8 mm) .

Resolution Strategies:

- Example: A compound showing 17 mm inhibition against S. aureus (100 µg/mL) but weak activity against E. coli (8 mm) .

- Normalize data using reference standards (e.g., ampicillin for antimicrobial assays).

- Validate via dose-response curves and statistical analysis (e.g., ANOVA).

- Cross-check with molecular docking to confirm target interactions .

Q. Table 2: Biological Activity Data

| Assay Type | Target | Activity (Zone of Inhibition/Growth %) | Reference Compound |

|---|---|---|---|

| Antimicrobial | S. aureus | 17 mm (3d) | Ampicillin (22 mm) |

| Anticancer | HCT-15 (colon) | GP = 39.77% (Compound 101) | Doxorubicin (GP = 5%) |

| Antifungal | C. albicans | 17 mm (3d) | Fluconazole (20 mm) |

Advanced: How does substituent modification on the benzyl group influence bioactivity?

Methodological Answer:

- SAR Insights:

- 4-Methylbenzyl vs. 4-Chlorobenzyl:

- Methyl groups improve lipophilicity (logP +0.3), enhancing CNS permeability.

- Chlorine increases electrophilicity, boosting anticancer activity (e.g., GP reduction from 45.20% to 34.27%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.